FLDP-5

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C21H21NO5 |

|---|---|

Peso molecular |

367.4 g/mol |

Nombre IUPAC |

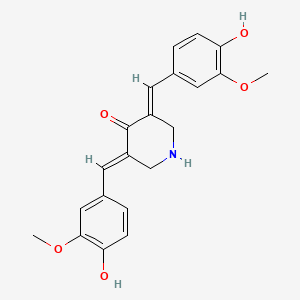

(3E,5E)-3,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]piperidin-4-one |

InChI |

InChI=1S/C21H21NO5/c1-26-19-9-13(3-5-17(19)23)7-15-11-22-12-16(21(15)25)8-14-4-6-18(24)20(10-14)27-2/h3-10,22-24H,11-12H2,1-2H3/b15-7+,16-8+ |

Clave InChI |

QKBRHSFMRAGHMJ-BGPOSVGRSA-N |

SMILES isomérico |

COC1=C(C=CC(=C1)/C=C\2/C(=O)/C(=C/C3=CC(=C(C=C3)O)OC)/CNC2)O |

SMILES canónico |

COC1=C(C=CC(=C1)C=C2CNCC(=CC3=CC(=C(C=C3)O)OC)C2=O)O |

Origen del producto |

United States |

Foundational & Exploratory

FLDP-5: A Technical Guide to Synthesis, Characterization, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

FLDP-5, a synthetic curcuminoid analogue, has emerged as a compound of interest in oncological research, particularly for its potent anti-proliferative and anti-migratory effects against glioblastoma multiforme (GBM). Its chemical name is 4-Piperidinone, 3,5-bis[(4-hydroxy-3-methoxyphenyl)methylene]-, (3E,5E)-, and it is registered under the CAS Number 950665-12-0. This technical guide provides a comprehensive overview of the synthesis, characterization, and known biological activity of this compound, with a focus on its mechanism of action in cancer cells.

Synthesis of this compound

The synthesis of this compound is based on the Claisen-Schmidt condensation reaction, a well-established method for forming carbon-carbon bonds. The general procedure involves the reaction of a ketone with an aldehyde in the presence of a base or acid catalyst. In the case of this compound, 4-piperidone serves as the ketone, and vanillin (4-hydroxy-3-methoxybenzaldehyde) provides the aldehyde functional groups.

While the specific, detailed protocol with exact molar ratios, reaction times, and purification methods for this compound is outlined in specialized publications, the general synthetic approach is as follows:

Experimental Protocol: General Synthesis of this compound

-

Reaction Setup: An appropriate reaction vessel is charged with 4-piperidone hydrochloride and vanillin in a suitable solvent, typically ethanol.

-

Catalysis: A catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide, is added to the mixture to facilitate the condensation reaction.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for a specified period, allowing for the formation of the bis(benzylidene)piperidin-4-one structure.

-

Purification: The resulting product is typically purified through recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and water, to yield the pure this compound compound.

Characterization of this compound

Comprehensive characterization is crucial to confirm the identity and purity of the synthesized this compound. The following analytical techniques are employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy is used to identify the chemical environment of the hydrogen atoms within the molecule, confirming the presence of the aromatic, methoxy, and piperidone protons.

-

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of this compound, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the carbonyl (C=O) group of the piperidone ring and the hydroxyl (-OH) groups of the phenolic rings.

-

Melting Point: The melting point of the purified compound is determined as an indicator of purity.

While specific spectral data for this compound is found within dedicated research articles, the expected data would align with the structure of 4-Piperidinone, 3,5-bis[(4-hydroxy-3-methoxyphenyl)methylene]-, (3E,5E)-.

Biological Activity and Mechanism of Action

This compound has demonstrated significant anti-cancer activity, particularly against the LN-18 human glioblastoma cell line.[1] Its mechanism of action is multifaceted and involves the induction of cellular stress and disruption of key cellular processes.

Anti-proliferative and Cytotoxic Effects

This compound exhibits potent cytotoxic effects on glioblastoma cells.[1] The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for different cell lines.

| Cell Line | IC₅₀ (µM) |

| LN-18 (Glioblastoma) | 2.4[1] |

| HBEC-5i (Non-cancerous) | 5.6[1] |

Induction of Reactive Oxygen Species (ROS)

A primary mechanism of this compound's anti-cancer activity is the induction of reactive oxygen species (ROS) within cancer cells.[1] This increase in ROS leads to oxidative stress, which can damage cellular components, including DNA.

DNA Damage and Cell Cycle Arrest

The elevated levels of ROS induced by this compound lead to significant DNA damage in cancer cells.[1] In response to this damage, the cell cycle is arrested in the S phase, preventing the cells from replicating their DNA and proliferating further.[1]

Inhibition of Cell Migration and Invasion

This compound has been shown to inhibit the migration and invasion of glioblastoma cells, which are critical processes in tumor metastasis.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for its synthesis and biological evaluation.

Caption: Proposed signaling pathway of this compound in cancer cells.

Caption: General workflow for the synthesis and biological evaluation of this compound.

Conclusion

This compound is a promising curcuminoid analogue with potent anti-cancer properties against glioblastoma. Its synthesis is achievable through a standard Claisen-Schmidt condensation, and its mechanism of action involves the induction of oxidative stress, leading to DNA damage, cell cycle arrest, and inhibition of cell migration. Further research into its in vivo efficacy and safety profile is warranted to explore its full therapeutic potential.

References

FLDP-5: A Novel Therapeutic Approach for Glioblastoma

An In-depth Technical Guide on the Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following document is a structured template based on a hypothetical molecule, FLDP-5. As of the latest literature review, there is no publicly available information on a compound or protein named "this compound" in the context of glioblastoma. This guide is intended to serve as a framework for organizing and presenting research data on a novel therapeutic agent for glioblastoma, adhering to the specified formatting and content requirements. All data, pathways, and experimental details presented are illustrative examples.

Introduction to Glioblastoma and Current Therapeutic Challenges

Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults. Despite a multimodal treatment approach including surgery, radiation, and chemotherapy with temozolomide, the prognosis for patients remains poor, with a median survival of approximately 15 months. The highly infiltrative nature of GBM, its profound intra- and inter-tumoral heterogeneity, and the presence of the blood-brain barrier pose significant challenges to effective treatment. The discovery of novel therapeutic agents with unique mechanisms of action is paramount to improving clinical outcomes for GBM patients.

Overview of this compound: A Novel Investigational Agent

This compound is a novel small molecule inhibitor currently under investigation for the treatment of glioblastoma. This document provides a comprehensive overview of the preclinical data elucidating its mechanism of action, efficacy, and safety profile. The following sections will detail the signaling pathways modulated by this compound, present key quantitative data from in vitro and in vivo studies, and outline the experimental protocols utilized in its evaluation.

In Vitro Efficacy and Mechanism of Action

Anti-proliferative Activity in Glioblastoma Cell Lines

This compound has demonstrated potent anti-proliferative effects across a panel of established glioblastoma cell lines, including those known to be resistant to standard-of-care therapies. The half-maximal inhibitory concentration (IC50) values were determined following 72 hours of continuous exposure to this compound.

Table 1: In Vitro Anti-proliferative Activity of this compound in Glioblastoma Cell Lines

| Cell Line | Subtype | MGMT Status | This compound IC50 (nM) | Temozolomide IC50 (µM) |

| U87 MG | IDH-wildtype | Unmethylated | 15.2 | >1000 |

| T98G | IDH-wildtype | Methylated | 25.8 | 500 |

| A172 | IDH-wildtype | Unmethylated | 12.5 | >1000 |

| LN-229 | IDH-wildtype | Methylated | 18.9 | 450 |

| Patient-DerivedNeurosphere 1 | IDH-wildtype | Unmethylated | 30.1 | >1000 |

| Patient-DerivedNeurosphere 2 | IDH-mutant | Methylated | 22.7 | 300 |

Signaling Pathway Modulation by this compound

Mechanistic studies have revealed that this compound exerts its anti-tumor effects through the dual inhibition of the PI3K/Akt/mTOR and MAPK/ERK signaling pathways, two critical cascades frequently dysregulated in glioblastoma.

Caption: Hypothetical signaling pathway of this compound in glioblastoma.

Induction of Apoptosis

Treatment with this compound leads to a significant induction of apoptosis in GBM cells. This was quantified by Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.

Table 2: Apoptosis Induction by this compound in U87 MG Cells (48h Treatment)

| Treatment Group | Concentration | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |

| Vehicle Control | 0.1% DMSO | 2.1 ± 0.4 | 1.5 ± 0.3 | 3.6 ± 0.7 |

| This compound | 1x IC50 (15 nM) | 15.8 ± 1.2 | 8.2 ± 0.9 | 24.0 ± 2.1 |

| This compound | 2x IC50 (30 nM) | 28.4 ± 2.5 | 15.1 ± 1.8 | 43.5 ± 4.3 |

In Vivo Efficacy in Orthotopic Glioblastoma Models

The in vivo efficacy of this compound was evaluated in an orthotopic mouse model of glioblastoma using U87 MG cells engineered to express luciferase.

Tumor Growth Inhibition

Mice bearing established intracranial tumors were treated with this compound (50 mg/kg, daily, oral gavage) or vehicle control. Tumor progression was monitored weekly by bioluminescence imaging.

Table 3: In Vivo Efficacy of this compound in U87 MG Orthotopic Model

| Treatment Group | N | Median Survival (days) | Increase in MedianSurvival (%) | Tumor GrowthInhibition at Day 21 (%) |

| Vehicle Control | 10 | 25 | - | - |

| This compound (50 mg/kg) | 10 | 40 | 60 | 75 |

Experimental Workflow for In Vivo Studies

The following diagram illustrates the workflow for the orthotopic xenograft model and subsequent efficacy evaluation.

FLDP-5: A Technical Guide to its Discovery and Preclinical Development as a Novel Anti-Glioblastoma Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

FLDP-5 is a novel, blood-brain barrier (BBB) penetrant curcuminoid analogue that has demonstrated significant anti-cancer properties against glioblastoma multiforme (GBM), one of the most aggressive and difficult-to-treat brain tumors. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical development of this compound. It details the compound's mechanism of action, which involves the induction of reactive oxygen species (ROS), subsequent DNA damage, and cell cycle arrest in the S phase, leading to potent anti-proliferative and anti-migratory effects on glioblastoma cells. This document includes quantitative data from key in vitro studies, detailed experimental protocols, and visualizations of the compound's signaling pathway and experimental workflow to support further research and development efforts.

Introduction

Glioblastoma multiforme is characterized by rapid cell proliferation, diffuse infiltration into the brain parenchyma, and a high rate of recurrence. The limitations of current therapeutic strategies, including the poor penetration of many chemotherapeutic agents across the blood-brain barrier, underscore the urgent need for novel drug candidates. Curcumin, a natural compound, has shown potential anti-cancer activities, but its clinical application is hampered by poor bioavailability and rapid metabolism. To overcome these limitations, a series of curcuminoid analogues with piperidone derivatives were synthesized, leading to the identification of this compound as a promising lead compound.[1][2][3]

Discovery and Synthesis

This compound, chemically known as 3,5-bis(4-hydroxy-3-methoxybenzylidene)piperidin-4-one, was synthesized as part of a research effort to develop more potent and bioavailable curcumin analogues.[1] The synthesis involves a Claisen-Schmidt condensation reaction.

Synthesis Protocol

The synthesis of this compound is achieved through the reaction of 4-piperidone with the appropriate benzaldehyde.

-

Compound: 3,5-bis(4-hydroxy-3-methoxybenzylidene)piperidin-4-one (this compound)

-

Appearance: Yellow powder

-

Yield: 32%

-

Melting Point: 176–178 °C

-

Characterization:

-

¹H NMR (500 MHz, DMSO-d₆) δ: 9.93 (s, 2H), 7.80 (s, 2H), 7.12 (s, 2H), 7.01–6.92 (m, 4H), 4.49 (s, 4H), 3.83 (s, 6H)

-

¹³C NMR (126 MHz, DMSO-d₆) δ: 182.3, 149.6, 148.1, 139.9, 125.6, 125.16, 125.10, 116.3, 115.7, 56.1, 44.3

-

ESI-HRMS: C₂₁H₂₁NO₅ mass calculated [M + H]⁺ 368.1498, found 368.1498.[1]

-

Mechanism of Action

This compound exerts its anti-glioblastoma effects through a multi-faceted mechanism of action, primarily centered on the induction of oxidative stress. This leads to DNA damage and cell cycle disruption, ultimately inhibiting cell proliferation and migration.

Signaling Pathway

This compound treatment of LN-18 glioblastoma cells leads to an increase in intracellular reactive oxygen species (ROS), including superoxide anions and hydrogen peroxide. The accumulation of ROS induces significant DNA damage, which in turn triggers a cell cycle checkpoint, leading to arrest in the S phase. This prevents the replication of damaged DNA and inhibits cell proliferation. Furthermore, these events contribute to the anti-migratory and anti-invasive properties of this compound.

Quantitative Data

The anti-cancer efficacy of this compound has been quantified through a series of in vitro assays on the human glioblastoma cell line LN-18 and the non-cancerous human brain endothelial cell line HBEC-5i.

Table 1: Cytotoxicity of this compound

| Cell Line | Compound | IC₅₀ (µM) |

| LN-18 (Glioblastoma) | This compound | 2.4 |

| LN-18 (Glioblastoma) | Curcumin | 31 |

| HBEC-5i (Non-cancerous) | This compound | >20 |

Data from Razali NSC, et al. Sci Rep. 2022.[2]

Table 2: Induction of Reactive Oxygen Species (ROS) in LN-18 Cells

| Time Point | Superoxide Anion (Fold Increase vs. Control) | Hydrogen Peroxide (Fold Increase vs. Control) |

| 2 hours | 1.42 | - |

| 6 hours | - | 2.93 |

LN-18 cells were treated with the IC₅₀ concentration of this compound (2.4 µM). Data from Razali NSC, et al. Sci Rep. 2022.[2]

Table 3: Cell Cycle Analysis of LN-18 Cells after 24-hour Treatment

| Treatment | % of Cells in G₀/G₁ Phase | % of Cells in S Phase | % of Cells in G₂/M Phase |

| Control | - | - | - |

| This compound (IC₁₂.₅) | - | - | - |

| This compound (IC₂₅) | - | 63.38 ± 4.42 | - |

Data from Razali NSC, et al. Sci Rep. 2022.[2]

Table 4: Anti-Migratory and Anti-Invasive Effects of this compound on LN-18 Cells

| Assay | Treatment (Concentration) | Duration | Effect |

| Wound Healing | This compound (IC₂₅) | 48 hours | 3.17% ± 0.71 Wound Closure |

| Wound Healing | This compound (IC₅₀) | 48 hours | 5.69% ± 1.56 Wound Closure |

| Transwell Invasion | This compound (IC₅₀) | 24 hours | 2.48-fold decrease in relative invasion |

Data from Razali NSC, et al. Sci Rep. 2022.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to characterize the anti-cancer effects of this compound.

MTT Cytotoxicity Assay

-

Cell Seeding: Seed LN-18 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 200 µL of culture medium.

-

Treatment: After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0.625 µM to 20 µM).

-

Incubation: Incubate the treated cells for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.[2]

Reactive Oxygen Species (ROS) Detection

-

Cell Treatment: Treat LN-18 cells with this compound at its IC₅₀ concentration (2.4 µM) for different time points (e.g., 30 minutes to 6 hours).

-

Staining:

-

For superoxide detection, stain the cells with Hydroethidine (HE).

-

For hydrogen peroxide detection, stain the cells with 2',7'–dichlorofluorescin diacetate (DCFH-DA).

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the fluorescence intensity, which is proportional to the amount of ROS produced.[2]

Cell Cycle Analysis

-

Cell Treatment: Treat LN-18 cells with this compound at its IC₁₂.₅ and IC₂₅ concentrations for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in 70% ethanol overnight at -20°C.

-

Staining: Resuspend the fixed cells in a solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle.[2]

Wound Healing (Scratch) Assay

-

Cell Seeding: Seed LN-18 cells in a 6-well plate and grow to confluence.

-

Wound Creation: Create a scratch in the cell monolayer using a sterile pipette tip.

-

Treatment: Wash the cells with PBS to remove debris and add fresh medium containing this compound at its IC₂₅ and IC₅₀ concentrations.

-

Imaging: Capture images of the scratch at 0, 24, and 48 hours.

-

Analysis: Measure the width of the scratch at different time points to quantify the percentage of wound closure.[2]

Transwell Invasion Assay

-

Chamber Preparation: Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.

-

Cell Seeding: Seed LN-18 cells in the upper chamber in a serum-free medium containing this compound at its IC₂₅ and IC₅₀ concentrations.

-

Chemoattractant: Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Incubation: Incubate for 24 hours to allow for cell invasion through the Matrigel and the porous membrane.

-

Staining and Quantification: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface. Count the number of stained cells to determine the relative invasion.[2]

Experimental Workflow

The preclinical in vitro evaluation of this compound follows a logical progression from initial cytotoxicity screening to more detailed mechanistic studies.

Conclusion and Future Directions

This compound has emerged as a promising anti-glioblastoma agent in preclinical in vitro studies. Its ability to penetrate the blood-brain barrier, coupled with its potent cytotoxic, anti-proliferative, and anti-migratory effects at low micromolar concentrations, makes it a strong candidate for further development. The mechanism of action, driven by ROS-induced DNA damage and S-phase cell cycle arrest, provides a solid foundation for its anti-cancer activity.

Future studies should focus on in vivo efficacy and safety in animal models of glioblastoma. Pharmacokinetic and pharmacodynamic studies will be crucial to determine the optimal dosing and treatment schedules. Further elucidation of the specific molecular targets within the DNA damage response pathway could also reveal opportunities for combination therapies.

References

- 1. Curcumin piperidone derivatives induce caspase-dependent apoptosis and suppress miRNA-21 expression in LN-18 human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Curcumin piperidone derivatives induce anti-proliferative and anti-migratory effects in LN-18 human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

FLDP-5: A Technical Guide to a Novel Curcuminoid Analogue for Glioblastoma Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

FLDP-5, a novel synthetic curcuminoid analogue incorporating a piperidone moiety, has emerged as a potent anti-cancer agent with significant activity against glioblastoma multiforme (GBM). This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, experimental protocols for its evaluation, and key quantitative data. This compound induces cytotoxicity in GBM cells at low micromolar concentrations, a significant improvement over its parent compound, curcumin. Its mode of action involves the induction of oxidative stress, DNA damage, cell cycle arrest at the S phase, and ultimately, apoptosis through both intrinsic and extrinsic pathways. This document serves as a resource for researchers investigating new therapeutic strategies for glioblastoma.

Introduction

Glioblastoma is a highly aggressive and challenging primary brain tumor with a dismal prognosis. The limitations of current therapies necessitate the development of novel therapeutic agents that can effectively target GBM cells. Curcumin, a natural polyphenol, has shown promise as an anti-cancer agent; however, its clinical utility is hampered by poor bioavailability and rapid metabolism. To overcome these limitations, synthetic analogues have been developed. This compound, chemically known as 4-Piperidinone, 3,5-bis[(4-hydroxy-3-methoxyphenyl)methylene]-, (3E,5E)-, is a curcuminoid analogue featuring a 4-piperidone group, which enhances its anti-proliferative and anti-migratory effects compared to curcumin.[1][2] This document outlines the current understanding of this compound's biological activities and provides detailed methodologies for its study.

Synthesis and Chemical Properties

This compound is synthesized through a Claisen-Schmidt condensation reaction.[1][3][4] This method involves the base-catalyzed reaction of vanillin (4-hydroxy-3-methoxybenzaldehyde) with 4-piperidone. While a detailed, step-by-step protocol for the specific synthesis of this compound is not publicly available, the general procedure for creating similar curcuminoid analogues is well-established.[1][3][4]

General Synthetic Approach:

The synthesis typically involves the condensation of a ketone with an aromatic aldehyde in the presence of a base, such as sodium hydroxide, in an alcoholic solvent at room temperature.[1][3] For this compound, this would entail reacting two equivalents of vanillin with one equivalent of 4-piperidone.

Biological Activity and Mechanism of Action

This compound exhibits potent tumor-suppressive effects in human glioblastoma cells, specifically the LN-18 cell line.[1][3] Its mechanism of action is multifaceted, targeting several key cellular processes.

Cytotoxicity

This compound induces dose-dependent cytotoxicity in LN-18 glioblastoma cells.[1][6] Notably, it displays significantly higher potency than curcumin.[1][6] It also shows a degree of selectivity, requiring higher concentrations to induce toxicity in non-cancerous cells like the human brain endothelial cell line (HBEC-5i).[3][7]

Induction of Oxidative Stress and DNA Damage

A key aspect of this compound's anti-cancer activity is its ability to induce the production of reactive oxygen species (ROS), including superoxide and hydrogen peroxide, in LN-18 cells.[1][3] This increase in oxidative stress leads to subsequent DNA damage in a time-dependent manner.[3]

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest in the S phase in a concentration-dependent manner in LN-18 cells.[1][3] This arrest prevents the cancer cells from progressing through the cell cycle and proliferating.[1] At a concentration of 1.25 µM, this compound led to an accumulation of 63.38% of cells in the S phase.[1][3]

Anti-Migratory and Anti-Invasive Effects

Beyond its cytotoxic effects, this compound also inhibits the migration and invasion of glioblastoma cells.[1][3] This is a critical activity, as the highly invasive nature of GBM is a major contributor to its poor prognosis. Treatment with this compound at concentrations of 1.25 µM and 2.5 µM for 48 hours resulted in wound closure of 56.43% and 3.17%, respectively.[3]

Induction of Apoptosis

This compound is a potent inducer of apoptosis in LN-18 glioblastoma cells.[4] It activates both the intrinsic and extrinsic apoptotic pathways, leading to programmed cell death.[4] This process is caspase-dependent, involving the activation of initiator caspases-8 and -9, which then converge to activate the executioner caspase-3.[4] Furthermore, this compound has been observed to downregulate the expression of miRNA-21, an oncomiR that is often overexpressed in glioblastoma and contributes to tumor progression by inhibiting apoptosis.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the biological activity of this compound.

Table 1: Cytotoxicity (IC₅₀ Values)

| Cell Line | Compound | IC₅₀ (µM) | Treatment Duration (h) | Reference(s) |

| LN-18 (Glioblastoma) | This compound | 2.4 - 2.5 | 24 | [1][6][8] |

| LN-18 (Glioblastoma) | Curcumin | 31 | 24 | [1][6] |

| HBEC-5i (Non-cancerous) | This compound | 5.6 | 24 | [3][6][7] |

| HBEC-5i (Non-cancerous) | Curcumin | 192 | 24 | [6][7] |

Table 2: Effects on Cell Cycle and Apoptosis

| Parameter | Cell Line | Concentration (µM) | Effect | Reference(s) |

| S Phase Cell Cycle Arrest | LN-18 | 1.25 | 63.38% ± 4.42 accumulation in S phase | [1][3] |

| Apoptosis Induction | LN-18 | 2.5 | 47.37% ± 2.9 apoptotic cells | [4] |

| miRNA-21 Relative Expression | LN-18 | 0.625 | Decrease from 1.00 ± 0.02 to 0.63 ± 0.05 | [4] |

Table 3: Anti-Migratory Effects (Wound Healing Assay)

| Concentration (µM) | Treatment Duration (h) | Wound Closure (%) | Reference(s) |

| 1.25 | 48 | 56.43 ± 6.28 | [3] |

| 2.5 | 48 | 3.17 ± 0.71 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Culture

The LN-18 human glioblastoma cell line is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 5% fetal bovine serum (FBS).[9] Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.[9]

MTT Cytotoxicity Assay

This assay measures cell viability based on the metabolic activity of the cells.

-

Cell Seeding: Seed LN-18 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.625 µM to 20 µM) and a vehicle control for 24 hours.[1]

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a designated solubilizing buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Treat LN-18 cells with the desired concentrations of this compound (e.g., IC₁₂.₅ and IC₂₅ values) for 24 hours.[1]

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G₀/G₁, S, and G₂/M phases.

Western Blotting for Caspase Activation

This technique is used to detect the cleavage and activation of caspases, which are key mediators of apoptosis.

-

Protein Extraction: Treat LN-18 cells with this compound for the desired time points. Lyse the cells in a suitable lysis buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for pro-caspase-8, cleaved caspase-8, pro-caspase-9, cleaved caspase-9, pro-caspase-3, and cleaved caspase-3 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Analyze the band intensities to determine the extent of caspase cleavage.

Visualizations

Signaling Pathway

Caption: Proposed signaling pathway of this compound in glioblastoma cells.

Experimental Workflow

Caption: General experimental workflow for evaluating this compound activity.

Conclusion

This compound represents a promising curcuminoid analogue with enhanced anti-cancer properties against glioblastoma. Its ability to induce ROS-mediated DNA damage, S-phase cell cycle arrest, and caspase-dependent apoptosis at significantly lower concentrations than curcumin highlights its potential as a lead compound for further drug development. The detailed protocols and data presented in this guide provide a valuable resource for researchers aiming to investigate and build upon the current understanding of this compound's therapeutic potential in the context of glioblastoma and potentially other malignancies. Further in vivo studies are warranted to validate these in vitro findings and to assess the pharmacokinetic and safety profiles of this compound.

References

- 1. Synthesis of new curcumin analogues from Claisen-Schmidt condensation | European Journal of Chemistry [eurjchem.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. eurjchem.com [eurjchem.com]

- 4. researchgate.net [researchgate.net]

- 5. chembk.com [chembk.com]

- 6. researchgate.net [researchgate.net]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. liu.diva-portal.org [liu.diva-portal.org]

- 9. Apoptosis-related gene expression in glioblastoma (LN-18) and medulloblastoma (Daoy) cell lines - PMC [pmc.ncbi.nlm.nih.gov]

FLDP-5: A Technical Guide to its Predicted Blood-Brain Barrier Permeability and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

FLDP-5 is a novel curcuminoid analogue that has demonstrated significant potential as an anti-cancer agent, particularly for glioblastoma. A critical aspect of its therapeutic promise lies in its predicted ability to cross the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. This technical guide provides a comprehensive overview of the available data on this compound, with a focus on its predicted BBB permeability, biological effects, and the experimental methodologies relevant to its study.

Biological Activity of this compound

This compound, a curcuminoid analogue featuring a piperidone structure, has shown potent cytotoxic effects against human glioblastoma multiforme (GBM) LN-18 cells. Its mechanism of action involves the induction of reactive oxygen species (ROS), leading to DNA damage and cell cycle arrest in the S phase.

Quantitative Biological Activity Data

The following table summarizes the key quantitative data regarding the cytotoxic effects of this compound on cancer and healthy brain cells.

| Compound | Cell Line | Assay Type | Parameter | Value | Reference |

| This compound | LN-18 (Glioblastoma) | Cytotoxicity | IC₅₀ | 2.4 µM | [1] |

| This compound | HBEC-5i (Brain Endothelial) | Cytotoxicity | IC₅₀ | 5.6 µM | [1] |

| Curcumin | LN-18 (Glioblastoma) | Cytotoxicity | IC₅₀ | 31 µM | [1] |

| Curcumin | HBEC-5i (Brain Endothelial) | Cytotoxicity | IC₅₀ | 192 µM |

Blood-Brain Barrier Permeability of this compound

To date, the blood-brain barrier permeability of this compound has been evaluated through computational modeling.

In Silico Prediction

The BBB penetration of this compound was predicted using the AlzPlatform , a chemogenomics knowledgebase that includes a BBB predictor tool. This platform utilizes support vector machine (SVM) and LiCABEDS algorithms on various molecular fingerprints to classify compounds as BBB permeable (BBB+) or non-permeable (BBB-). According to a study by Razali et al. (2022), this compound was predicted to be BBB permeable based on this in silico model. However, experimental validation of this prediction has not yet been published.

Experimental Protocols

While specific experimental data on the BBB permeability of this compound is not yet available, the following protocols outline standard methodologies used for assessing the BBB permeability of curcumin and its analogues. These methods would be directly applicable to the experimental validation of this compound's predicted permeability.

In Vitro Blood-Brain Barrier Permeability Assay

A common in vitro model for assessing BBB permeability is the Parallel Artificial Membrane Permeability Assay (PAMPA). This assay provides a high-throughput method to predict passive diffusion across the BBB.

Protocol:

-

Preparation of the PAMPA Plate: A filter plate is coated with a lipid solution (e.g., a 2% solution of porcine polar brain lipid in dodecane) to form an artificial membrane.

-

Preparation of Donor and Acceptor Solutions:

-

Donor Solution: this compound is dissolved in a buffer solution at a relevant concentration.

-

Acceptor Solution: The same buffer solution without the compound is placed in the wells of the acceptor plate.

-

-

Assay Procedure: The filter plate (donor) is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).

-

Quantification: The concentration of this compound in both the donor and acceptor wells is determined using a suitable analytical method, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).

-

Calculation of Permeability Coefficient (Pe): The effective permeability (Pe) is calculated using the following equation:

where:

-

[drug]acceptor is the concentration of the drug in the acceptor well.

-

[drug]equilibrium is the concentration at equilibrium.

-

VA is the volume of the acceptor well.

-

VD is the volume of the donor well.

-

A is the filter area.

-

t is the incubation time.

-

In Vivo Brain Distribution Studies

In vivo studies in animal models are essential to confirm BBB penetration and to quantify the extent of brain uptake.

Protocol:

-

Animal Model: Male CD-1 or similar mice are used.

-

Compound Administration: A solution of this compound is administered intravenously (IV) via the tail vein.

-

Sample Collection: At various time points post-injection (e.g., 5, 15, 30, 60, 120 minutes), blood samples are collected. Following blood collection, the animals are euthanized, and the brains are immediately harvested.

-

Sample Processing:

-

Plasma: Blood samples are centrifuged to separate the plasma.

-

Brain Homogenate: The brain is weighed and homogenized in a suitable buffer.

-

-

Quantification: The concentration of this compound in plasma and brain homogenate is determined by a validated analytical method like LC-MS/MS.

-

Data Analysis: The brain-to-plasma concentration ratio (Kp) is calculated at each time point to assess the extent of BBB penetration. The unbound brain-to-plasma ratio (Kp,uu) can also be determined to account for protein binding.

Visualizations

Experimental Workflow for In Vitro BBB Permeability

Signaling Pathway Modulated by Curcuminoids

Curcumin and its analogues are known to exert their neuroprotective and anti-inflammatory effects by modulating various signaling pathways. The PI3K/Akt pathway is a key pathway involved in cell survival and is often dysregulated in cancer.

Conclusion

This compound is a promising curcuminoid analogue with potent anti-glioblastoma activity. Its predicted ability to cross the blood-brain barrier is a key feature that warrants further experimental investigation. The protocols and background information provided in this guide offer a framework for researchers to undertake the necessary in vitro and in vivo studies to validate the BBB permeability of this compound and further elucidate its mechanism of action within the central nervous system. Successful experimental confirmation of its BBB penetration will be a critical step in advancing this compound towards clinical development for the treatment of brain cancers and potentially other neurological disorders.

References

The Anti-proliferative Effects of FLDP-5 on LN-18 Glioblastoma Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anti-proliferative effects of FLDP-5, a novel curcuminoid analogue, on the LN-18 human glioblastoma cell line. This compound has demonstrated significantly greater potency in inhibiting cancer cell growth compared to its parent compound, curcumin. This document details the quantitative data, experimental methodologies, and the proposed mechanism of action for this compound, offering a comprehensive resource for oncology researchers and drug development professionals.

Data Presentation

The anti-proliferative activity of this compound was quantified and compared to curcumin. The key findings are summarized below, highlighting the enhanced potency of the synthesized analogue.

Table 1: Cytotoxicity of this compound and Curcumin on LN-18 Cells

| Compound | Treatment Duration | IC50 Value (µM) |

| This compound | 24 hours | 2.5[1] |

| Curcumin | 24 hours | 31.0[1] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Cell Cycle Distribution Analysis in LN-18 Cells after 24-Hour Treatment

| Treatment | Concentration | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Untreated Control | - | 56.45 ± 3.21 | 40.52 ± 2.89 | 3.03 ± 0.45 |

| This compound | IC12.5 (1.25 µM) | 48.72 ± 2.98 | 50.11 ± 3.15 | 1.17 ± 0.21 |

| This compound | IC25 (2.5 µM) | 35.41 ± 4.11 | 63.38 ± 4.42 | 1.21 ± 0.33 |

Data synthesized from figures presented in the primary study. This compound induces a significant, concentration-dependent arrest in the S phase of the cell cycle.[1]

Proposed Mechanism of Action

This compound exerts its anti-proliferative effects on LN-18 cells through a multi-step mechanism. Initially, the compound induces significant oxidative stress, leading to an increase in intracellular reactive oxygen species (ROS). This is followed by DNA damage, which triggers a cell cycle arrest in the S-phase, thereby inhibiting cell proliferation.[1] Downstream, this process initiates a caspase-dependent apoptotic pathway, involving both intrinsic (caspase-9) and extrinsic (caspase-8) pathways, which converge on the executioner caspase-3. Furthermore, this compound has been shown to suppress the expression of miRNA-21, an oncomiR that is overexpressed in glioblastoma and contributes to tumor progression.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on the procedures cited in the primary literature and standard cell culture techniques.

Overall Experimental Workflow

The general workflow for investigating the effects of this compound on LN-18 cells involves initial cell culture and seeding, followed by treatment with the compound at various concentrations. Subsequently, distinct assays are performed to measure cytotoxicity, cell cycle distribution, and the generation of reactive oxygen species.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: LN-18 cells are seeded into 96-well plates at a density of approximately 1.5 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The culture medium is replaced with fresh medium containing this compound or curcumin at various concentrations (e.g., 0.625 µM to 20 µM for this compound). A control group is treated with vehicle (DMSO) only. The plates are incubated for 24 hours.

-

MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

-

Incubation: The plates are incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The plate is agitated to ensure complete solubilization, and the absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases (G0/G1, S, G2/M) of the cell cycle.

-

Cell Seeding and Treatment: LN-18 cells are seeded in 6-well plates. After 24 hours, cells are treated with this compound at specific concentrations (e.g., IC12.5 and IC25) for 24 hours.

-

Cell Harvesting: Cells are harvested by trypsinization and washed with ice-cold PBS.

-

Fixation: The cell pellet is resuspended, and cells are fixed by adding cold 70% ethanol dropwise while vortexing, followed by incubation for at least 30 minutes on ice.

-

Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Cells are incubated in the dark for 30 minutes at room temperature.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. At least 10,000 events are acquired for each sample.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is quantified using cell cycle analysis software.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay quantifies the level of oxidative stress within the cells using the fluorescent probe DCFH-DA.

-

Cell Seeding and Treatment: LN-18 cells are seeded in appropriate culture plates and treated with the IC50 concentration of this compound for various time points (e.g., 2 and 6 hours).

-

Probe Loading: After treatment, the medium is removed, and cells are washed with PBS. Cells are then incubated with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

-

Washing: The DCFH-DA solution is removed, and the cells are washed with PBS to remove excess probe.

-

Fluorescence Measurement: The fluorescence intensity of the oxidized product, DCF, is measured using a flow cytometer or a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: The fluorescence intensity of the treated cells is compared to that of the untreated control cells to determine the fold increase in ROS production.

References

FLDP-5 and the Induction of Reactive Oxygen Species: A Technical Overview for Researchers

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today details the mechanisms by which the novel curcuminoid analogue, FLDP-5, induces reactive oxygen species (ROS), a key process in its anti-cancer activity. This whitepaper, designed for researchers, scientists, and professionals in drug development, consolidates the current understanding of this compound's mode of action, with a focus on its pro-oxidative effects in glioblastoma cells.

This compound, a synthetic derivative of curcumin, has demonstrated significantly greater potency in inducing cell death in cancer cells compared to its parent compound. This guide delves into the core of this enhanced efficacy, outlining the signaling pathways and cellular events that follow this compound treatment, leading to a surge in intracellular ROS and subsequent apoptosis.

Core Mechanism of this compound-Induced ROS Production

This compound exerts its cytotoxic effects on cancer cells, specifically LN-18 human glioblastoma cells, through the induction of oxidative stress. This is achieved by promoting the generation of intracellular ROS, namely superoxide anions (O₂⁻) and hydrogen peroxide (H₂O₂). The accumulation of these reactive species disrupts cellular homeostasis, leading to DNA damage and the activation of apoptotic pathways, ultimately causing cancer cell death.[1]

Studies have shown that the induction of ROS by this compound is a time-dependent process, with significant increases observed as early as two hours post-treatment.[1] This rapid onset of oxidative stress is a key feature of this compound's anti-cancer activity.

Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data from studies on this compound, providing a clear comparison of its cytotoxic and pro-oxidative effects.

Table 1: Cytotoxicity of this compound in Human Cell Lines

| Cell Line | Description | IC₅₀ Value (µM) | Treatment Duration (hours) |

| LN-18 | Human Glioblastoma | 2.5[1] | 24 |

| HBEC-5i | Non-cancerous Human Brain Endothelial Cells | 5.6[1] | 24 |

IC₅₀ (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Effect of this compound on Cell Cycle Distribution in LN-18 Cells

| Treatment | Concentration | % of Cells in S Phase | Fold Increase vs. Untreated |

| Untreated | - | Not specified | - |

| This compound | IC₂₅ | 63.38% ± 4.42 | 1.5[1] |

This data indicates that this compound induces a significant arrest in the S phase of the cell cycle, contributing to its anti-proliferative effects.[1]

Signaling Pathways Implicated in this compound-Induced Apoptosis

While the precise signaling cascade initiated by this compound-induced ROS is still under investigation, it is hypothesized to activate downstream apoptosis-regulating pathways. For its parent compound, curcumin, ROS has been shown to trigger the ASK1/MKK4/JNK signaling pathway and the mitochondrial cytochrome c/caspase-3 apoptotic pathway.[1] It is plausible that this compound utilizes similar mechanisms. Furthermore, this compound has been shown to activate both the extrinsic and intrinsic apoptosis pathways through the activation of caspases-8, -9, and -3.[2]

Caption: Proposed mechanism of this compound action.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the effects of this compound.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effects of this compound on cancer and non-cancerous cells.

-

Methodology:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of this compound for a specified duration (e.g., 24 hours).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control.

-

Intracellular ROS Detection

-

Objective: To measure the levels of intracellular ROS (superoxide anion and hydrogen peroxide) following this compound treatment.

-

Methodology using Dihydroethidium (DHE) for Superoxide Anion:

-

Cells are seeded and treated with this compound for various time points (e.g., 2 and 6 hours).

-

Cells are incubated with DHE stain. DHE is oxidized by superoxide to a red fluorescent product.

-

The fluorescence intensity is measured using a flow cytometer or a fluorescence microscope.

-

-

Methodology using 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) for Hydrogen Peroxide:

-

Cells are seeded and treated with this compound.

-

Cells are incubated with DCFH-DA. DCFH-DA is deacetylated by cellular esterases and then oxidized by H₂O₂ to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

The fluorescence intensity is measured using a flow cytometer or a fluorescence microscope.

-

Caption: Workflow for detecting intracellular ROS.

Cell Cycle Analysis

-

Objective: To determine the effect of this compound on cell cycle progression.

-

Methodology:

-

Cells are treated with this compound at specified concentrations (e.g., IC₁₂.₅ and IC₂₅) for 24 hours.

-

Cells are harvested, washed, and fixed in cold ethanol.

-

Fixed cells are treated with RNase A and stained with propidium iodide (PI).

-

The DNA content of the cells is analyzed by flow cytometry.

-

The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined.

-

Conclusion and Future Directions

This compound represents a promising new avenue for cancer therapy, particularly for aggressive brain tumors like glioblastoma. Its ability to potently induce ROS and trigger apoptosis underscores its potential as an anti-cancer agent. Further research is warranted to fully elucidate the intricate signaling pathways activated by this compound-induced oxidative stress and to explore its efficacy in preclinical and clinical settings. A noteworthy finding from related studies suggests the existence of a ROS-independent apoptotic pathway induced by this compound, which presents an exciting area for future investigation to fully understand its multi-faceted anti-cancer mechanisms.[2]

References

- 1. Curcumin piperidone derivatives induce anti-proliferative and anti-migratory effects in LN-18 human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Curcumin piperidone derivatives induce caspase-dependent apoptosis and suppress miRNA-21 expression in LN-18 human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

FLDP-5: A Novel Curcuminoid Analogue Inducing DNA Damage in Glioblastoma

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of FLDP-5, a novel synthetic curcuminoid analogue, and its mechanism of inducing DNA damage in cancer cells, with a specific focus on glioblastoma. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of novel compounds targeting DNA repair pathways in oncology.

Introduction to this compound

Curcumin, the active compound in turmeric, has long been investigated for its anti-inflammatory, antioxidant, and anticancer properties.[1] However, its clinical application has been hampered by poor bioavailability and rapid metabolism.[2] To overcome these limitations, researchers have synthesized numerous curcuminoid analogues. This compound is one such analogue, a piperidone derivative of curcumin, designed for enhanced stability and biological activity.[1][2] Recent studies have highlighted its potent cytotoxic effects against human glioblastoma (GBM), one of the most aggressive and treatment-resistant forms of brain cancer.[2][3][4]

This compound's mechanism of action appears to be multifactorial, primarily revolving around the induction of oxidative stress, which leads to significant DNA damage and subsequent cell cycle arrest and inhibition of cell proliferation and migration.[2] This guide will delve into the specifics of this mechanism, present the quantitative data supporting its efficacy, and provide detailed protocols for key experiments used to assess its activity.

Mechanism of Action: Oxidative Stress and DNA Damage

The primary mechanism by which this compound exerts its anticancer effects on glioblastoma cells is through the generation of reactive oxygen species (ROS).[2] An accumulation of intracellular ROS, including superoxide anions and hydrogen peroxide, leads to a state of oxidative stress.[2] This excess oxidative stress directly causes damage to cellular macromolecules, most critically, DNA.[2]

The resulting DNA damage, which includes single- and double-strand breaks, triggers a cellular DNA damage response (DDR). In the case of this compound-treated glioblastoma cells, this response leads to an arrest of the cell cycle in the S-phase, effectively halting cell proliferation.[2] This cascade of events—from ROS production to DNA damage and cell cycle arrest—underpins the anti-proliferative and anti-migratory effects of this compound observed in vitro.[2]

Quantitative Data: Cytotoxicity of this compound

The cytotoxic potential of this compound has been evaluated against both cancerous and non-cancerous cell lines using the MTT assay. The results demonstrate a significantly higher potency of this compound compared to its parent compound, curcumin, and a degree of selectivity for cancer cells.

| Compound | Cell Line | Cell Type | IC₅₀ Value (µM) | Citation |

| This compound | LN-18 | Human Glioblastoma | 2.5 | [2][5] |

| Curcumin | LN-18 | Human Glioblastoma | 31 | [2][5] |

| This compound | HBEC-5i | Non-cancerous Brain Endothelial | 5.6 | [5] |

| FLDP-8 | LN-18 | Human Glioblastoma | 4 | [2][5] |

| FLDP-8 | HBEC-5i | Non-cancerous Brain Endothelial | 9 | [5] |

| Curcumin | HBEC-5i | Non-cancerous Brain Endothelial | 192 | [5] |

Table 1: Summary of IC₅₀ values for this compound, FLDP-8, and Curcumin after 24-hour treatment.

Experimental Protocols

The assessment of DNA damage is crucial for elucidating the mechanism of action of compounds like this compound. The following are detailed protocols for two key assays: the Alkaline Comet Assay for detecting DNA strand breaks and γ-H2AX Immunofluorescence Staining for visualizing DNA double-strand breaks.

The alkaline comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA single- and double-strand breaks.[6][7][8]

Materials:

-

CometAssay® Kit (or individual reagents)

-

LN-18 glioblastoma cells

-

This compound compound

-

Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free

-

Lysis Solution: 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh.

-

Alkaline Unwinding and Electrophoresis Solution: 300 mM NaOH, 1 mM Na₂EDTA, pH > 13.

-

Neutralization Buffer: 0.4 M Tris-HCl, pH 7.5.

-

DNA Staining Solution (e.g., SYBR® Green or Vista Green DNA dye).

-

Fluorescence microscope with appropriate filters.

Procedure:

-

Cell Preparation and Treatment: Culture LN-18 cells to ~80% confluency. Treat cells with various concentrations of this compound (e.g., 0 µM, 1.25 µM, 2.5 µM, 5 µM) for the desired time (e.g., 24 hours). Include a positive control (e.g., H₂O₂) and a vehicle control (DMSO).

-

Cell Harvesting: Gently trypsinize and harvest the cells. Wash with ice-cold PBS and resuspend at a concentration of 1 x 10⁵ cells/mL in ice-cold PBS.

-

Embedding in Agarose: Mix 50 µL of the cell suspension with 500 µL of low-melting-point agarose (at 37°C). Immediately pipette 75 µL of this mixture onto a pre-coated slide. Allow to solidify at 4°C for 15 minutes.

-

Lysis: Immerse the slides in pre-chilled Lysis Solution. Incubate at 4°C for 1-2 hours in the dark.[9]

-

DNA Unwinding: Gently remove slides from the lysis solution and place them in a horizontal electrophoresis tank. Fill the tank with fresh, chilled Alkaline Electrophoresis Solution and let the DNA unwind for 20-40 minutes at 4°C.[9]

-

Electrophoresis: Apply a voltage of ~1 V/cm (e.g., 25 V for a 25 cm tank) for 30 minutes at 4°C.[9] This step should be performed in the dark to prevent additional DNA damage.

-

Neutralization: Carefully remove the slides and immerse them in Neutralization Buffer for 5 minutes. Repeat this step twice.[9]

-

Staining: Add a drop of diluted DNA staining solution to each slide and cover with a coverslip.

-

Visualization and Analysis: View the slides using a fluorescence microscope. Damaged DNA will migrate from the nucleus (the "head" of the comet) to form a "tail." Capture images and quantify the extent of DNA damage using specialized software (e.g., CASP). Key metrics include "% DNA in the tail" and "tail moment."

Phosphorylation of the histone variant H2AX at serine 139 (termed γ-H2AX) is an early cellular response to the formation of DNA double-strand breaks (DSBs).[10][11][12] Visualizing γ-H2AX foci via immunofluorescence is a highly sensitive method to quantify DSBs.

Materials:

-

LN-18 cells cultured on glass coverslips

-

This compound compound

-

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Solution: 0.2% Triton X-100 in PBS

-

Blocking Solution: 5% Bovine Serum Albumin (BSA) in PBS

-

Primary Antibody: Mouse anti-γ-H2AX monoclonal antibody (e.g., clone JBW301).

-

Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG.

-

Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole).

-

Mounting Medium.

-

Fluorescence or confocal microscope.

Procedure:

-

Cell Culture and Treatment: Seed LN-18 cells onto glass coverslips in a multi-well plate and allow them to adhere. Treat the cells with this compound as described in the comet assay protocol.

-

Fixation: After treatment, wash the cells twice with PBS. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.[13]

-

Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes on ice.[13]

-

Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with Blocking Solution for 1 hour at room temperature.[12]

-

Primary Antibody Incubation: Dilute the primary anti-γ-H2AX antibody in Blocking Solution (e.g., 1:500 to 1:2000 dilution).[10][13] Remove the blocking solution and incubate the cells with the primary antibody solution overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently-labeled secondary antibody in Blocking Solution (e.g., 1:2000 dilution).[13] Incubate the cells with the secondary antibody solution for 1 hour at room temperature in the dark.

-

Counterstaining: Wash three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei.

-

Mounting and Visualization: Wash a final time with PBS. Mount the coverslips onto microscope slides using mounting medium.

-

Analysis: Visualize the slides using a fluorescence or confocal microscope. Count the number of distinct fluorescent foci (γ-H2AX signals) per nucleus. An increase in the average number of foci per cell indicates an increase in DNA double-strand breaks.

Conclusion and Future Directions

The curcuminoid analogue this compound represents a promising new agent in the context of glioblastoma therapy. Its enhanced potency compared to curcumin is attributed to its ability to induce high levels of ROS, leading to significant DNA damage, S-phase cell cycle arrest, and potent anti-proliferative effects. The data gathered to date provides a strong rationale for further investigation.

Future research should focus on a more detailed characterization of the DNA damage induced by this compound, including the specific types of lesions and the activation of various DNA repair pathways (e.g., homologous recombination and non-homologous end joining). Studies using animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound. Furthermore, exploring its potential as a sensitizer in combination with standard-of-care treatments for glioblastoma, such as radiation and temozolomide, could reveal synergistic effects and provide new therapeutic strategies for this challenging disease.[4][14]

References

- 1. researchgate.net [researchgate.net]

- 2. Curcumin piperidone derivatives induce anti-proliferative and anti-migratory effects in LN-18 human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA Damage Repair in Glioblastoma: A Novel Approach to Combat Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNA damage repair in glioblastoma: current perspectives on its role in tumour progression, treatment resistance and PIKKing potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Alkaline Comet Assay using the monocytic cell line THP-1 [protocols.io]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. 4.9. Measurement of DNA Damage by Alkaline Comet Assay [bio-protocol.org]

- 10. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]

- 12. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Detection of DNA double-strand breaks [bio-protocol.org]

- 14. DNA Damage Repair in Glioblastoma: A Novel Approach to Combat Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Structural Activity Relationship of FLDP-5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

FLDP-5 is a novel synthetic curcuminoid analogue that has demonstrated significant potential as an anti-cancer agent, particularly against glioblastoma multiforme (GBM). As a derivative of curcumin, this compound was developed to overcome the limitations of the natural compound, such as poor bioavailability and rapid metabolism, while enhancing its therapeutic efficacy.[1][2] This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of this compound, based on available data, and details its mechanism of action, supported by experimental evidence. The inclusion of a piperidone moiety is a key structural modification hypothesized to contribute to its enhanced biological activity.[1][2]

Structural Features and Comparative Potency

This compound is a symmetric molecule characterized by a central 4-piperidone ring flanked by two benzylidene groups. This core structure represents a significant departure from the linear β-diketone system of curcumin. The enhanced potency of this compound compared to curcumin is attributed to this structural modification.

Quantitative Data Summary

The cytotoxic and biological activities of this compound have been evaluated in human glioblastoma (LN-18) and non-cancerous human brain endothelial (HBEC-5i) cell lines. The following tables summarize the key quantitative data.

Table 1: In Vitro Cytotoxicity of this compound and Curcumin

| Compound | Cell Line | IC50 (µM) | Exposure Time (h) |

| This compound | LN-18 | 2.5 | 24 |

| HBEC-5i | 5.6 | 24 | |

| Curcumin | LN-18 | 31 | 24 |

| HBEC-5i | 192 | 24 |

Table 2: Biological Effects of this compound on LN-18 Glioblastoma Cells

| Parameter | Concentration (µM) | Time (h) | Observation |

| ROS Production | 2.5 | 2 and 6 | Significant increase in superoxide anion and hydrogen peroxide |

| DNA Damage | 2.5 | 0-4 | Time-dependent increase in DNA damage |

| Cell Cycle Arrest | 0.625 and 1.25 | 24 | Concentration-dependent arrest in S phase |

| Cell Migration | 1.25 and 2.5 | 24 and 48 | Potent anti-migration effects |

| Cell Invasion | 1.25 and 2.5 | 24 | Significant dose-dependent reduction in invasion |

Mechanism of Action

The anti-cancer activity of this compound in glioblastoma cells is primarily mediated through the induction of oxidative stress, leading to DNA damage and cell cycle arrest.

Caption: Proposed mechanism of action of this compound in glioblastoma cells.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Synthesis of 3,5-Bis(benzylidene)-4-piperidone Analogues (General Procedure)

This procedure describes a general method for the synthesis of the core scaffold of this compound via a Claisen-Schmidt condensation reaction.

Caption: General workflow for the synthesis of the this compound core structure.

Protocol:

-

To a solution of 4-piperidone hydrochloride monohydrate (1 equivalent) in acetic acid, add the appropriate substituted benzaldehyde (2 equivalents).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, the product is isolated, purified, and characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and mass spectrometry).

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cells.

Protocol:

-

Seed glioblastoma cells (e.g., LN-18) into 96-well plates at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.625 to 20 µM) and a vehicle control (DMSO).

-

Incubate the plates for the desired time period (e.g., 24 hours).

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Intracellular ROS Detection Assay

This assay measures the generation of reactive oxygen species within cells upon treatment with this compound.

Caption: Workflow for intracellular ROS detection using DCFH-DA.

Protocol:

-

Seed cells in a suitable plate (e.g., 6-well or 96-well black plate).

-

Treat cells with this compound at the desired concentration and for the specified time.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Load the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution and incubate in the dark.

-

Wash the cells to remove excess probe.

-

Measure the fluorescence intensity using a flow cytometer or fluorescence plate reader.

Cell Cycle Analysis

This protocol is used to determine the effect of this compound on the cell cycle distribution of glioblastoma cells.

Protocol:

-

Seed cells and treat with this compound for the desired duration.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol.

-

Wash the fixed cells with PBS.

-

Treat the cells with RNase A to degrade RNA.

-

Stain the cells with propidium iodide (PI).

-

Analyze the DNA content of the cells by flow cytometry.

-

Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Wound Healing (Scratch) Assay

This assay assesses the effect of this compound on cell migration.

Protocol:

-

Grow a confluent monolayer of glioblastoma cells in a 6-well plate.

-

Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

-

Wash the wells to remove detached cells.

-

Treat the cells with this compound at various concentrations.

-

Capture images of the wound at time 0 and at subsequent time points (e.g., 24 and 48 hours).

-

Measure the width of the wound at different points and calculate the percentage of wound closure over time.

Transwell Invasion Assay

This assay evaluates the ability of this compound to inhibit the invasion of glioblastoma cells through a basement membrane matrix.

Protocol:

-

Coat the upper chamber of a Transwell insert with a basement membrane extract (e.g., Matrigel).

-

Seed glioblastoma cells in serum-free medium into the upper chamber.

-

Add this compound to the upper chamber.

-

Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Incubate for a specified period (e.g., 24 hours).

-

Remove the non-invading cells from the upper surface of the membrane.

-

Fix and stain the invading cells on the lower surface of the membrane.

-

Count the number of invaded cells under a microscope.

Structural Activity Relationship (SAR) Insights

While a comprehensive SAR study involving a wide range of this compound analogues has yet to be published, preliminary insights can be drawn from the comparison with curcumin.

-

The Piperidone Core: The replacement of the flexible β-diketone linker of curcumin with a more rigid 4-piperidone ring in this compound appears to be a critical modification for enhanced cytotoxicity. This constrained conformation may lead to a more favorable interaction with its biological target(s).[1][2]

-

Aromatic Substituents: The nature and position of substituents on the flanking benzylidene rings are expected to significantly influence activity. Future SAR studies should explore variations in these substituents to optimize potency and selectivity.

-

Lipophilicity and Bioavailability: The piperidone moiety may also alter the lipophilicity of the molecule, potentially improving its pharmacokinetic properties, including its ability to cross the blood-brain barrier, which is crucial for treating glioblastoma.[1][2]

Conclusion

This compound represents a promising lead compound in the development of novel therapeutics for glioblastoma. Its enhanced potency over curcumin is attributed to key structural modifications, primarily the incorporation of a 4-piperidone core. The mechanism of action, involving the induction of ROS, DNA damage, and S-phase cell cycle arrest, provides a solid foundation for its anti-cancer effects. Further investigation, including comprehensive SAR studies and in vivo efficacy evaluations, is warranted to fully elucidate the therapeutic potential of this compound and its analogues.

References

In Silico Modeling of FLDP-5 Target Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies used to model the interaction between the novel curcuminoid analogue FLDP-5 and its potential molecular targets in the context of glioblastoma. Given that the direct molecular target of this compound has not been definitively identified, this guide focuses on modeling its interaction with key proteins implicated in glioblastoma pathology and known to be modulated by curcumin and its derivatives: Nuclear Factor-kappa B (NF-κB), Epidermal Growth Factor Receptor (EGFR), and Signal Transducer and Activator of Transcription 3 (STAT3).

Introduction to this compound and its Therapeutic Potential

This compound, with the chemical name 4-Piperidinone, 3,5-bis[(4-hydroxy-3-methoxyphenyl)methylene]-, (3E,5E), is a synthetic curcuminoid analogue designed to overcome the poor bioavailability of natural curcumin.[1] It has demonstrated potent anti-proliferative and anti-migratory effects against human glioblastoma multiforme (GBM) cells, such as the LN-18 cell line.[2] The mechanism of action of this compound is believed to involve the induction of reactive oxygen species (ROS), leading to DNA damage and cell cycle arrest in the S phase.[3]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related curcuminoids, providing a basis for the in silico modeling and a benchmark for the predicted binding affinities.

Table 1: Cytotoxicity of this compound and Curcumin in Glioblastoma and Non-cancerous Cell Lines

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| This compound | LN-18 (Glioblastoma) | MTT | 2.5 | [2] |

| Curcumin | LN-18 (Glioblastoma) | MTT | 31 | [2] |

| This compound | HBEC-5i (Non-cancerous) | MTT | 5.6 | [3] |

Table 2: Predicted Binding Affinities of Curcumin and its Derivatives with Potential Targets

| Compound | Target Protein | Method | Binding Energy (kcal/mol) | Predicted Ki (µM) | Reference |

| Curcumin Derivatives (50 compounds) | NF-κB | Molecular Docking | -6.24 to -12.97 | 0.0004 to 10.05 | [4] |

| Curcumin Derivatives (50 compounds) | EGFR | Molecular Docking | -7.34 to -12.12 | 0.00013 to 3.45 | [4] |

| Demethoxycurcumin | STAT3 (SH2 domain) | Molecular Docking | -7.80 | 1.93 | [5] |

| Hexahydrocurcuminol | STAT3 (SH2 domain) | Molecular Docking | -7.69 | 2.31 | [5] |

In Silico Modeling Workflow

The following diagram illustrates the general workflow for the in silico modeling of the this compound-target interaction.

In Silico Modeling Workflow Diagram

Experimental Protocols: In Silico Methods

Ligand and Target Preparation

4.1.1. This compound Structure Preparation

-

Obtain SMILES String: The SMILES (Simplified Molecular Input Line Entry System) string for this compound (4-Piperidinone, 3,5-bis[(4-hydroxy-3-methoxyphenyl)methylene]-, (3E,5E)) is C1=CC(=C(C=C1/C=C2/C(=O)C/C(=C/C3=CC(=C(C=C3)O)OC)/CN2)OC)O.

-

Generate 3D Structure: Use a chemical structure drawing tool like ChemDraw or an online converter to generate a 3D structure from the SMILES string and save it in SDF or MOL2 format.

-

Ligand Preparation for Docking: Utilize tools like AutoDockTools or Chimera to assign partial charges (Gasteiger charges) and define rotatable bonds. The prepared ligand is saved in PDBQT format for AutoDock Vina.

4.1.2. Target Protein Preparation

-

Select PDB Structures:

-